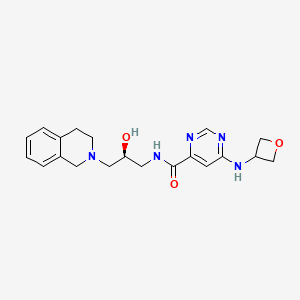

(S)-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide

概要

説明

EPZ015666は、GSK3235025としても知られており、タンパク質アルギニンメチルトランスフェラーゼ5(PRMT5)の強力で選択的な阻害剤です。PRMT5は、遺伝子発現、RNA代謝、シグナル伝達など、さまざまな細胞プロセスにおいて重要な役割を果たす酵素です。 EPZ015666は、PRMT5活性を阻害する能力について、前臨床研究で大きな可能性を示しており、腫瘍学やその他の疾患における治療用途の有望な候補となっています .

科学的研究の応用

作用機序

EPZ015666は、さまざまな基質タンパク質上のアルギニン残基のメチル化に関与する酵素であるPRMT5を選択的に阻害することにより、その効果を発揮します。PRMT5活性を阻害することにより、EPZ015666は対称ジメチルアルギニンの形成を阻害し、遺伝子発現と細胞プロセスに変化をもたらします。 この阻害は最終的に、腫瘍増殖の抑制、神経細胞の保護、ウイルス形質転換の阻害につながります .

類似化合物の比較

EPZ015666は、その高い選択性と効力により、PRMT5阻害剤の中でもユニークです。類似の化合物には以下が含まれます。

GSK3326595: 類似の選択性を持つ別のPRMT5阻害剤ですが、薬物動態が異なります.

JNJ-64619178: さまざまな癌細胞株に対して強力な抗増殖活性を示すことで知られる、現在臨床試験中のPRMT5阻害剤.

EPZ015666は、高い特異性でPRMT5を阻害する能力により、PRMT5の生物学的機能とその潜在的な治療用途を研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

EPZ015666 acts as a competitive inhibitor of PRMT5, with an IC50 value of 22 nM in biochemical assays . It displays over 20,000-fold selectivity over other protein methyltransferases . EPZ015666 blocks the association of PRMT5 with methylosome protein 50, which is necessary for the formation of an active methyltransferase complex .

Cellular Effects

EPZ015666 has been shown to have selective in vitro toxicity against actively proliferating and transformed cells . Treatment with EPZ015666 results in a dose-dependent increase in apoptosis in transformed cell lines . It has also been shown to reduce the proliferation of non-small cell lung cancer (NSCLC) cells, with dose-dependent decreases in symmetric dimethyl arginine (SDMA) levels and changes in alternative splicing of numerous pre-mRNAs .

Molecular Mechanism

EPZ015666 exerts its effects at the molecular level by inhibiting the enzymatic activity of PRMT5 . This inhibition leads to a decrease in the methylation of arginine residues on cellular proteins involved in important cancer functions . The binding mechanism of EPZ015666 to PRMT5 has been revealed via molecular docking and molecular dynamics simulations .

Temporal Effects in Laboratory Settings

The effects of EPZ015666 treatment on total cellular symmetric arginine methylation were examined by immunoblot after 4 days of treatment . EPZ015666 treatment resulted in a concentration-dependent decrease in the intensity of multiple bands, indicating the effectiveness of the PRMT5 inhibition .

Dosage Effects in Animal Models

In animal models, EPZ015666 has shown dose-dependent antitumor activity . In severe combined immunodeficiency (SCID) mice bearing subcutaneous xenografts, EPZ015666 showed tumor-growth inhibition in a dose-dependent way .

Transport and Distribution

It is known that EPZ015666 is orally bioavailable and amenable to in vivo studies .

Subcellular Localization

It is known that PRMT5, the target of EPZ015666, is found in both the nucleus and the cytoplasm of cells . The inhibition of PRMT5 by EPZ015666 could potentially affect the localization of PRMT5 within the cell .

準備方法

合成経路と反応条件

EPZ015666は、重要な中間体の形成とその後のカップリングを含む、複数段階のプロセスによって合成されます。合成は、ピリミジン誘導体の調製から始まり、その後、オキセタン含有アミンとカップリングされます。

工業生産方法

EPZ015666の工業生産には、大規模製造のための合成経路の最適化が含まれます。 これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理措置の使用が含まれます .

化学反応の分析

反応の種類

EPZ015666は、ピリミジン環やオキセタン部分など、反応性官能基の存在により、主に置換反応を受けます。 これらの反応は、通常、化合物の完全性を維持するために、穏やかな条件下で行われます .

一般的な試薬と条件

EPZ015666の合成と修飾で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒、水酸化ナトリウムなどの塩基、N、N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤が含まれます。 反応は通常、室温またはわずかに高温で行われ、最適な収率が得られます .

形成される主要な生成物

EPZ015666を含む反応から生成される主要な生成物は、通常、目的の阻害剤自体とそのさまざまな中間体です。 これらの中間体は、最終化合物の合成が成功するように、注意深く監視され、精製されます .

科学研究への応用

腫瘍学: EPZ015666は、前臨床モデルのマントル細胞リンパ腫やその他の癌で有望な結果を示しています。

神経保護: 研究により、EPZ015666は、PRMT5を阻害することにより、神経細胞を虚血性損傷から保護できることが示されており、脳卒中やその他の神経変性疾患の潜在的な治療薬となっています.

ウイルス学: EPZ015666は、ヒトT細胞白血病ウイルス1型(HTLV-1)形質転換T細胞株に対して効果があることが判明しており、ウイルス感染症や関連する悪性腫瘍の治療における潜在的な使用が示唆されています.

類似化合物との比較

EPZ015666 is unique among PRMT5 inhibitors due to its high selectivity and potency. Similar compounds include:

GSK3326595: Another PRMT5 inhibitor with similar selectivity but different pharmacokinetic properties.

JNJ-64619178: A PRMT5 inhibitor currently in clinical trials, known for its potent antiproliferative activity against various cancer cell lines.

EPZ015666 stands out due to its ability to inhibit PRMT5 with high specificity, making it a valuable tool for studying the biological functions of PRMT5 and its potential therapeutic applications .

特性

IUPAC Name |

N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXZLIFRWWKZRY-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)C[C@H](CNC(=O)C3=CC(=NC=N3)NC4COC4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

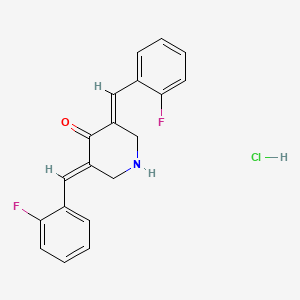

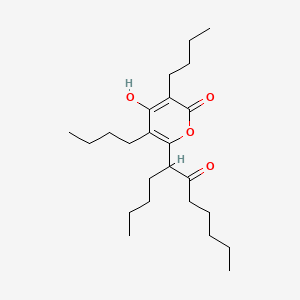

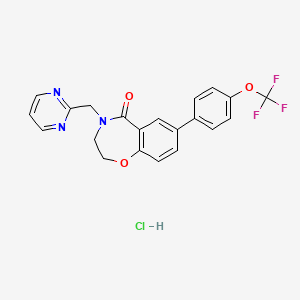

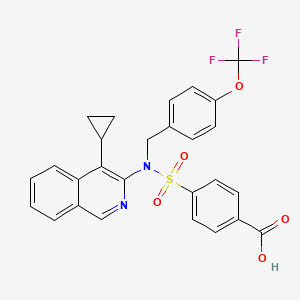

Feasible Synthetic Routes

Q1: What is the primary target of EPZ015666 and how does it interact with this target?

A1: EPZ015666 selectively inhibits PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. [, , , ] It binds to a distinct site on PRMT5 different from the S-adenosylmethionine (SAM) binding pocket, thereby inhibiting its methyltransferase activity. []

Q2: What are the downstream effects of inhibiting PRMT5 with EPZ015666?

A2: Inhibiting PRMT5 with EPZ015666 leads to various downstream effects, including:

- Reduced Symmetric Dimethylation: Decreases global levels of symmetrically dimethylated arginine residues, particularly on histone H4R3. [, , , , ]

- Cell Cycle Arrest: Induces cell cycle arrest, primarily at the G2/M phase, impairing cancer cell proliferation. [, ]

- Apoptosis Induction: Triggers apoptosis in various cancer cell lines, including multiple myeloma and mantle cell lymphoma. [, , , , ]

- Impaired Tumor Growth: Inhibits tumor growth in preclinical models of multiple myeloma, mantle cell lymphoma, and other cancers. [, , , , , , , ]

- Modulation of Gene Expression: Impacts the expression of genes involved in cell cycle regulation, DNA repair, and immune response. [, , ]

- Impaired T Cell Function: Reduces T cell proliferation, viability, and functionality by inducing p53 expression and impairing the AKT pathway. []

Q3: What is the molecular formula and weight of EPZ015666?

A3: The molecular formula of EPZ015666 is C21H25N7O3, and its molecular weight is 423.47 g/mol.

Q4: Does EPZ015666 have any catalytic properties itself?

A4: No, EPZ015666 acts as an inhibitor of PRMT5 and does not possess intrinsic catalytic properties. It functions by binding to PRMT5 and blocking its enzymatic activity.

Q5: Have computational chemistry methods been employed in the study of EPZ015666?

A5: Yes, computational methods like virtual screening and molecular dynamics simulations have been used to identify novel PRMT5 inhibitors, including those with structural similarities to EPZ015666. [] These methods provide insights into the binding interactions between PRMT5 and its inhibitors.

Q6: How do structural modifications of EPZ015666 affect its activity and selectivity?

A6: Studies have explored structural modifications of EPZ015666 to improve its potency and selectivity. For instance, introducing a thiourea linker enhanced antitumor activity in one study. [] Crystal structures of PRMT5 complexed with EPZ015666 and other ligands have provided insights into the binding interactions crucial for its activity. [, ]

Q7: What is known about the pharmacokinetic profile of EPZ015666?

A7: While specific PK data isn't detailed in the provided articles, one study highlighted species differences in EPZ015666 metabolism, noting a higher clearance rate in dogs compared to rodents. [] This suggests the importance of considering species-specific metabolism when interpreting preclinical data.

Q8: What pharmacodynamic effects have been observed with EPZ015666 in vivo?

A8: EPZ015666 demonstrates in vivo efficacy in various preclinical models. It inhibits tumor growth in xenograft models of multiple myeloma, mantle cell lymphoma, and cervical cancer. [, , , ] It also shows activity in a mouse model of renal ischemia-reperfusion injury, reducing oxidative stress and pyroptosis. []

Q9: What in vitro models have been used to study the efficacy of EPZ015666?

A9: EPZ015666 has been extensively studied in cell-based assays using various cancer cell lines, including multiple myeloma, mantle cell lymphoma, HTLV-1-transformed T-cell lines, osteosarcoma, and breast cancer. [, , , , , , , , , ] These studies provide evidence of its anti-proliferative, pro-apoptotic, and differentiation-inducing effects.

Q10: What in vivo models have been used to evaluate the efficacy of EPZ015666?

A10: In vivo efficacy of EPZ015666 has been demonstrated in:

- Xenograft models: Multiple myeloma, mantle cell lymphoma, cervical cancer, and retinoblastoma. [, , , ]

- Mouse models: Renal ischemia-reperfusion injury, cardiac hypertrophy and fibrosis. [, , , , ]

- Humanized mouse models: HTLV-1 infection. []

Q11: Have any clinical trials been conducted with EPZ015666?

A11: While the provided articles don't detail completed clinical trials, they highlight the therapeutic potential of EPZ015666, suggesting its advancement into clinical development. [, , ] Several studies specifically mention EPZ015666 as a promising candidate for clinical trials.

Q12: Have any drug delivery strategies been explored for EPZ015666?

A12: Yes, one study explored the use of magnetic-driven hydrogel microrobots for targeted delivery of EPZ015666 to osteosarcoma cells. [] This approach aimed to enhance the drug's efficacy while minimizing off-target effects.

Q13: Are there any known biomarkers for predicting the efficacy of EPZ015666?

A13: Several studies suggest potential biomarkers:

- MTAP Deletion: Tumors with MTAP deletion exhibit synthetic lethality in response to PRMT5 inhibition, making MTAP status a potential biomarker for EPZ015666 sensitivity. [, ]

- PRMT5 Expression: High PRMT5 expression in tumors like triple-negative breast cancer and cervical cancer has been linked to poor prognosis and potential sensitivity to EPZ015666. [, ]

Q14: What analytical methods have been employed to characterize and quantify EPZ015666?

A14: While the provided articles focus on the biological effects of EPZ015666, they mention techniques like western blotting to assess changes in protein expression and methylation levels. [, , , , ] High-throughput screening methods like AlphaLISA have been adapted to identify and evaluate PRMT5 inhibitors. [, ]

Q15: Does EPZ015666 induce any immunological responses?

A15: One study reported that EPZ015666 could modulate the immune response in cervical cancer. [] They observed that inhibiting PRMT5 with EPZ015666 downregulated PD-L1 expression in tumor cells and enhanced the cytotoxic activity of T cells.

Q16: Are there any other PRMT5 inhibitors being investigated?

A16: Yes, several other PRMT5 inhibitors are being explored as potential therapeutics:

- GSK3368715: A type I PRMT inhibitor showing synergistic anti-myeloma effects with EPZ015666. []

- PR5-LL-CM01: Identified through an AlphaLISA screen, exhibiting greater antitumor efficacy than EPZ015666 in PDAC and CRC models. []

- PR5-LL-FDA1: Discovered using AlphaLISA, demonstrating potential in gastrointestinal cancers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)

![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)

![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)

![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)